3-Cyanopyridine-2-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

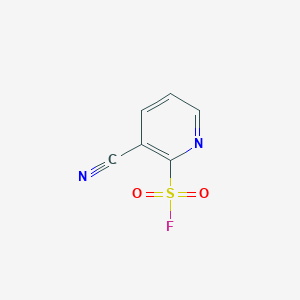

3-Cyanopyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H3FN2O2S It is known for its unique structure, which includes a sulfonyl fluoride group attached to a cyanopyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyanopyridine-2-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group to a cyanopyridine precursor. One common method includes the reaction of 3-cyanopyridine with sulfur tetrafluoride (SF4) under controlled conditions. This reaction requires careful handling due to the reactivity of sulfur tetrafluoride.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Cyanopyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products Formed:

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Oxidized or Reduced Derivatives: Depending on the specific oxidizing or reducing conditions applied.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemical Biology

3-Cyanopyridine-2-sulfonyl fluoride serves as a valuable probe in chemical biology. Its sulfonyl fluoride moiety can covalently modify nucleophilic residues in proteins, such as serine, threonine, cysteine, and histidine. This property is exploited in:

- Enzyme Inhibition : The compound is used to inhibit specific enzymes by modifying their active sites. For instance, sulfonyl fluorides are known to act as protease inhibitors by targeting reactive serines .

- Target Identification : It aids in identifying enzyme targets and validating their roles in biological pathways .

- Mapping Protein Interactions : The ability to form covalent bonds allows researchers to map enzyme binding sites and protein-protein interactions effectively .

2. Drug Development

The reactivity of this compound has led to its use in drug discovery:

- Covalent Drug Design : It has been utilized to design covalent inhibitors for various therapeutic targets, including those involved in cancer and neurodegenerative diseases. For example, the development of sulfonyl fluoride-based ligands has shown promise in modulating cereblon activity, which is crucial in the ubiquitin-proteasome pathway .

- Pharmaceutical Applications : The compound is involved in synthesizing active pharmaceutical ingredients, contributing to the development of drugs with enhanced efficacy and selectivity .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods that leverage its unique reactivity:

- Fluorination Techniques : Recent advancements have introduced visible-light-mediated methods for synthesizing sulfonyl fluorides from readily available precursors. These techniques allow for the rapid generation of diverse sulfonyl fluoride libraries suitable for pharmacological studies .

- Sulfur(VI) Fluoride Exchange Reactions : The compound can participate in sulfur(VI) fluoride exchange (SuFEx) reactions, facilitating the creation of complex organic molecules.

Case Studies

Several studies highlight the practical applications of this compound:

- Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits serine proteases by forming stable covalent bonds with active site residues. Such studies have provided insights into the design of selective protease inhibitors for therapeutic use .

- Cereblon Modulation : Investigations into cereblon modulators have shown that sulfonyl fluorides can engage specific residues within the cereblon protein, leading to targeted degradation of neosubstrates involved in disease mechanisms .

Wirkmechanismus

The mechanism of action of 3-cyanopyridine-2-sulfonyl fluoride involves its interaction with specific molecular targets, often enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of enzyme inhibition studies and drug development.

Vergleich Mit ähnlichen Verbindungen

3-Cyanopyridine-2-sulfonyl Chloride: Similar structure but with a sulfonyl chloride group instead of fluoride.

2-Fluoropyridine: A simpler fluorinated pyridine without the sulfonyl group.

3-Cyanopyridine: The parent compound without the sulfonyl fluoride group.

Uniqueness: 3-Cyanopyridine-2-sulfonyl fluoride is unique due to the presence of both a cyanopyridine ring and a sulfonyl fluoride group. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs.

Biologische Aktivität

3-Cyanopyridine-2-sulfonyl fluoride (CAS No. 1935016-55-9) is a sulfonyl fluoride compound that has garnered interest in chemical biology and medicinal chemistry due to its unique structural properties and biological activity. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery.

This compound is characterized by a pyridine ring substituted with a cyano group and a sulfonyl fluoride moiety. This structure allows it to act as a reactive electrophile, capable of interacting with various biological targets.

The biological activity of this compound is primarily attributed to its ability to covalently modify amino acid residues in proteins, particularly those containing nucleophilic side chains such as serine, cysteine, and lysine. The sulfonyl fluoride group serves as a "warhead" that reacts with these residues, leading to enzyme inhibition or modulation of protein function .

Biological Activity Overview

Research indicates that sulfonyl fluorides, including this compound, exhibit various biological activities:

- Protease Inhibition : These compounds are known to inhibit serine proteases by modifying the active site serine residue .

- Antimicrobial Properties : Some studies suggest potential antimicrobial activity, although specific data on this compound is limited.

- Anticancer Activity : Preliminary data indicate that sulfonyl fluorides may affect cancer cell proliferation through targeted protein interactions .

Case Studies

- Enzyme Inhibition : A study demonstrated that sulfonyl fluorides can effectively inhibit enzymes involved in metabolic pathways by targeting specific amino acids. For instance, modifications of serine residues in proteases were shown to significantly reduce their activity, suggesting potential therapeutic applications in diseases where these enzymes are dysregulated .

- Chemical Probes : Research highlights the use of this compound as a chemical probe for investigating protein interactions and enzyme functions. Its ability to selectively modify target proteins makes it valuable for mapping enzyme active sites and identifying substrate interactions .

Data Table: Biological Activities of Sulfonyl Fluorides

| Activity Type | Mechanism | References |

|---|---|---|

| Protease Inhibition | Covalent modification of serine residues | |

| Antimicrobial | Interaction with bacterial proteins | |

| Anticancer | Inhibition of cancer-related enzymes |

Future Directions

The ongoing research into sulfonyl fluorides suggests several promising avenues for future investigation:

- Target Identification : Further studies are needed to elucidate the specific targets of this compound within cellular pathways.

- Therapeutic Applications : Exploring its potential as a therapeutic agent for diseases characterized by overactive proteases or other target enzymes.

- Synthetic Modifications : Developing derivatives with enhanced selectivity and potency could expand the utility of this compound in clinical settings.

Eigenschaften

IUPAC Name |

3-cyanopyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O2S/c7-12(10,11)6-5(4-8)2-1-3-9-6/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXPAGABXGVECM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.